1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
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Overview
Description
1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene can be synthesized through a multi-step process involving the halogenation of a suitable benzene precursor. The general synthetic route involves:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the benzene ring using halogenating agents such as bromine, chlorine gas, and fluorine gas under controlled conditions.
Isopropoxylation: Introduction of the isopropoxy group through a nucleophilic substitution reaction using isopropanol and a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and isopropoxylation processes, utilizing automated reactors to ensure precise control over reaction conditions and yield optimization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed:
Substitution Products: Various substituted benzene derivatives
Oxidation Products: Quinones
Reduction Products: Hydroxy derivatives
Scientific Research Applications
1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene involves its interaction with molecular targets through its halogen and isopropoxy groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
- 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Comparison: 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene is unique due to the specific arrangement of halogen atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical reactivity and physical properties compared to its similar compounds. For example, the presence of the isopropoxy group can influence the compound’s solubility and its interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQSQJTPUBHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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